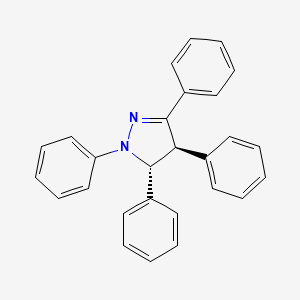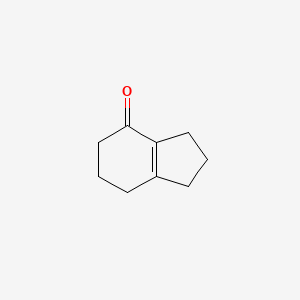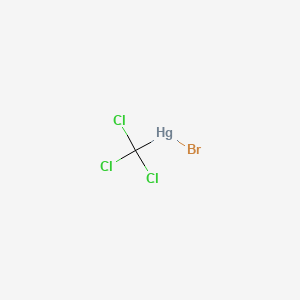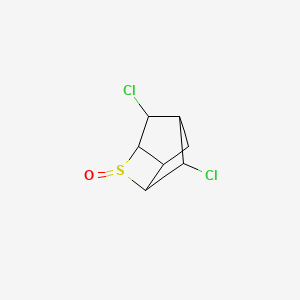
1,3,4,5-Tetraphenyl-2-pyrazoline, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,5-Tetraphenyl-2-pyrazoline, trans- is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are five-membered rings containing two nitrogen atoms at different positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,4,5-Tetraphenyl-2-pyrazoline, trans- can be synthesized through several methods. One common approach involves the condensation of chalcone derivatives with hydrazine hydrate. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as acetic acid or ethanol. The reaction yields the desired pyrazoline derivative with high efficiency .
Another method involves the use of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This cyclocondensation reaction is catalyzed by vitamin B1 and proceeds with high yields .
Industrial Production Methods
Industrial production of 1,3,4,5-Tetraphenyl-2-pyrazoline, trans- often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,5-Tetraphenyl-2-pyrazoline, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different pyrazoline derivatives.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolines and pyrazoles, which have diverse applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
1,3,4,5-Tetraphenyl-2-pyrazoline, trans- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,3,4,5-Tetraphenyl-2-pyrazoline, trans- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with specific enzymes and receptors. For example, it has been shown to inhibit certain enzymes involved in inflammation and pain pathways, thereby exerting its anti-inflammatory and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,4,5-Tetraphenyl-2-pyrazoline, cis-
- 1,3,4,5-Tetraphenyl-2-pyrazole
- 1,3,4,5-Tetraphenyl-2-pyrazolidine
Uniqueness
1,3,4,5-Tetraphenyl-2-pyrazoline, trans- is unique due to its specific trans-configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
17679-73-1 |
|---|---|
Molekularformel |
C27H22N2 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
(3R,4S)-2,3,4,5-tetraphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C27H22N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28-29(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23/h1-20,25,27H/t25-,27+/m1/s1 |
InChI-Schlüssel |
PAIKLRCZBDBOTL-VPUSJEBWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14714089.png)




